LY 2033298's High Cooperativity with ACh Contrasts Sharply with VU0467154's Probe Dependence
In a rigorous head-to-head comparison, LY 2033298 demonstrates a starkly different cooperativity profile with the endogenous agonist ACh compared to the later-generation M4 PAM VU0467154. While both compounds potentiate ACh, the magnitude and nature of this effect are distinct. [1]
| Evidence Dimension | Allosteric cooperativity factor (αβ) for ACh potentiation |
|---|---|
| Target Compound Data | αβ = 106 (with ACh at human M4 mAChR) |
| Comparator Or Baseline | VU0467154: αβ = 170 (with ACh at human M4 mAChR) |
| Quantified Difference | VU0467154 exhibits 1.6-fold higher cooperativity with ACh than LY 2033298. |
| Conditions | Functional assay measuring ERK1/2 phosphorylation in FlpIn CHO cells stably expressing the human M4 mAChR. |
Why This Matters
This direct quantitative comparison enables researchers to select the compound with the appropriate degree of potentiation for their specific assay, as the difference in cooperativity factor can significantly impact the window for observing synergistic effects.
- [1] Vuckovic, Z., et al. (2023). Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics. eLife, 12, e83477. View Source
